molecular formula C11H22O B12646657 8-Methoxy-2,4-dimethyloct-3-ene CAS No. 93892-48-9

8-Methoxy-2,4-dimethyloct-3-ene

Cat. No.: B12646657
CAS No.: 93892-48-9
M. Wt: 170.29 g/mol
InChI Key: ZIBNNFGZMSQJND-PKNBQFBNSA-N
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Description

8-Methoxy-2,4-dimethyloct-3-ene is an organic compound with the molecular formula C11H22O. It is characterized by the presence of a methoxy group (-OCH3) attached to the eighth carbon of the octene chain, along with two methyl groups at the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,4-dimethyloct-3-ene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,4-dimethyloct-3-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Sodium methoxide (NaOCH3)

Major Products Formed

Scientific Research Applications

8-Methoxy-2,4-dimethyloct-3-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2,4-dimethyloct-3-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The methoxy group plays a crucial role in enhancing its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1-octene: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    8-Methoxy-2,4-dimethyl-1-octanol: Contains a hydroxyl group instead of a double bond, leading to different chemical properties and reactivity.

Uniqueness

Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

93892-48-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(E)-8-methoxy-2,4-dimethyloct-3-ene

InChI

InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h9-10H,5-8H2,1-4H3/b11-9+

InChI Key

ZIBNNFGZMSQJND-PKNBQFBNSA-N

Isomeric SMILES

CC(C)/C=C(\C)/CCCCOC

Canonical SMILES

CC(C)C=C(C)CCCCOC

Origin of Product

United States

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